molecular formula C16H22N4O2 B14764912 3-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}piperidine-2,6-dione

3-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}piperidine-2,6-dione

Katalognummer: B14764912
Molekulargewicht: 302.37 g/mol
InChI-Schlüssel: GRQMMULSBXXEST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of 3-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}piperidine-2,6-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate piperidine and phenylamine derivatives.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or ethanol.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

3-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Wissenschaftliche Forschungsanwendungen

3-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}piperidine-2,6-dione has several scientific research applications:

    Medicinal Chemistry: It is used in the development of therapeutic agents, particularly in the design of drugs targeting specific enzymes or receptors.

    Biology: The compound is studied for its potential effects on biological pathways and its ability to modulate cellular functions.

    Industry: It is used in the synthesis of various industrial chemicals and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C16H22N4O2

Molekulargewicht

302.37 g/mol

IUPAC-Name

3-[4-(4-methylpiperazin-1-yl)anilino]piperidine-2,6-dione

InChI

InChI=1S/C16H22N4O2/c1-19-8-10-20(11-9-19)13-4-2-12(3-5-13)17-14-6-7-15(21)18-16(14)22/h2-5,14,17H,6-11H2,1H3,(H,18,21,22)

InChI-Schlüssel

GRQMMULSBXXEST-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3CCC(=O)NC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.